(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
Overview
Description
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C13H11Cl2FN2O and its molecular weight is 301.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
3D-QSAR Studies in c-Met Active Site
A study by Lee et al. (2013) explored the chemical features of pyridine-2-amines, including (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, in the external region of the c-Met active site. This study utilized 3D-quantitative structure-activity relationship (3D-QSAR) methods like docking, comparative molecular field analysis (CoMFA), and topomer CoMFA. The results highlighted the significant contribution of the chemical features of pyridine-2-amines to inhibitory potency.
Multicomponent Reactions for Synthesis of Ring-Fused Pyridiniums
Research by Wang et al. (2018) focused on a rhodium(III)-catalyzed three-component annulation reaction involving simple pyridines, including derivatives of pyridin-2-amines. This study provided a pathway to synthesize diverse ring-fused pyridiniums, offering insight into the potential chemical applications of compounds like this compound in the synthesis of new chemical structures.
Ethylene Polymerization with Fluorinated Sterically Bulky Mononuclear and Binuclear 2-Iminopyridylnickel Halides
In the field of polymer chemistry, a study by Zhang et al. (2021) explored the use of fluorinated and sterically bulky mononuclear and binuclear 2-iminopyridylnickel halides, which can include compounds similar to this compound, in ethylene polymerization. This research highlighted the effects of ligand frameworks and remote substituents on the catalytic activity and polymer properties.
Thermal Infrared Measurement as an Indicator of Plant Ecosystem Health
A study on the use of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related to this compound, was conducted by Moran (2003). The study found that these compounds possess herbicidal activity, suggesting potential applications in agriculture and plant ecosystem management.
Synthesis of 4-Amino-3,5-Dichloro-6-Fluoropyridine-2-ol and Mechanism
A study by Mi Zhi-yuan (2010) investigated the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, a process relevant to the synthesis of compounds like this compound. The study provided insights into the synthesis mechanisms and potential applications in chemical synthesis.
Properties
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2FN2O/c1-7(19-10-3-2-6-18-13(10)17)11-8(14)4-5-9(16)12(11)15/h2-7H,1H3,(H2,17,18)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKMAKBQCRKWLS-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678512 | |
Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877397-71-2 | |
Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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